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molecular formula C6H7ClF2N2 B1300041 2,4-Difluorophenylhydrazine hydrochloride CAS No. 51523-79-6

2,4-Difluorophenylhydrazine hydrochloride

Cat. No. B1300041
M. Wt: 180.58 g/mol
InChI Key: AAMNNSRHAVREBH-UHFFFAOYSA-N
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Patent
US04257952

Procedure details

A solution of 3.5 g. of 4-methylaminocyclohexanone, 5.1 g. of 2,4-difluorophenylhydrazine hydrochloride, and 4 g. of methanesulfonic acid in 50 ml. of absolute ethyl alcohol was heated under reflux for four hours, cooled, and filtered. The resulting solids were washed with isopropanol and treated in chloroform with 10% potassium hydroxide solution. The chloroform extract was evaporated to dryness to give 3-(methylamino)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole, m.p. 135°-138° C., which was converted to the hydrochloride salt, m.p. >280° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.Cl.[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[NH:19]N.CS(O)(=O)=O>C(O)C>[CH3:1][NH:2][CH:3]1[CH2:8][C:7]2[C:14]3[C:13](=[C:12]([F:11])[CH:17]=[C:16]([F:18])[CH:15]=3)[NH:19][C:6]=2[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=C(C=CC(=C1)F)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solids were washed with isopropanol
ADDITION
Type
ADDITION
Details
treated in chloroform with 10% potassium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC=2NC3=C(C=C(C=C3C2C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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